molecular formula C10H13NO B14866068 3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B14866068
M. Wt: 163.22 g/mol
InChI Key: YIXSKNWSNPIUBN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of an amine with formaldehyde and a phenol. One common method is the two-step synthesis where the amine reacts with formaldehyde to form an N,N-dihydroxymethylamine intermediate, which then reacts with the phenol to form the oxazine ring . This reaction is usually carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve solventless methods to reduce environmental impact and production costs. These methods often utilize solid-liquid phase transfer catalysis conditions to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxo-derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism by which 3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as a calcium entry blocker in vascular smooth muscle cells, leading to muscle relaxation . In cancer cells, it may inhibit cell proliferation by interacting with multiple biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to act as a calcium entry blocker and its potential anticancer properties set it apart from other similar compounds .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3,3-dimethyl-2,4-dihydro-1,4-benzoxazine

InChI

InChI=1S/C10H13NO/c1-10(2)7-12-9-6-4-3-5-8(9)11-10/h3-6,11H,7H2,1-2H3

InChI Key

YIXSKNWSNPIUBN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC=CC=C2N1)C

Origin of Product

United States

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